molecular formula C17H16O4 B1585976 Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate CAS No. 59447-12-0

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Cat. No. B1585976
CAS RN: 59447-12-0
M. Wt: 284.31 g/mol
InChI Key: CAXNCSRMNJVMKD-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

To a solution of 3-phenoxybenzoic acid (13.5 g, 63.0 mmol) in tetrahydrofuran (150 ml) was added 1,1′-carbonylbis-1H-imidazole (11.2 g, 69.3 mmol), and the mixture was stirred at room temperature for 30 min. To the reaction solution was added monoethyl malonate magnesium salt (10 g, 34.8 mmol) and the mixture was stirred at room temperature for 2 hrs. To the reaction solution were added ethyl acetate (50 ml) and water (50 ml), and conc. hydrochloric acid was added until the pH of the aqueous layer became acidic. The reaction solution was extracted with ethyl acetate (200 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give ethyl 3-oxo-3-(4-phenoxyphenyl)propionate (17.9 g, 100%) as a brown oil.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)C(O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[Mg+].[C:30]([O:36][CH2:37][CH3:38])(=[O:35])[CH2:31][C:32]([O-])=[O:33].Cl>O1CCCC1.O.C(OCC)(=O)C>[O:33]=[C:32]([C:14]1[CH:15]=[CH:16][C:8]([O:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:9][CH:10]=1)[CH2:31][C:30]([O:36][CH2:37][CH3:38])=[O:35] |f:2.3|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C(=O)O)C=CC1
Name
Quantity
11.2 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[Mg+].C(CC(=O)[O-])(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hrs
Duration
2 h
ADDITION
Type
ADDITION
Details
was added until the pH of the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ethyl acetate (200 ml×2)
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C(CC(=O)OCC)C1=CC=C(C=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 180.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.